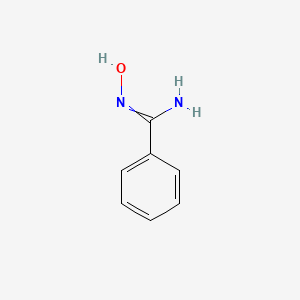

Benzamidoxime

Description

The exact mass of the compound Benzenecarboximidamide, N-hydroxy- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Benzamidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOQNVMDKHLYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-92-3 | |

| Record name | Benzamidoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzamidoxime from Benzonitrile and Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzamidoxime (B57231) from benzonitrile (B105546) and hydroxylamine (B1172632), a critical transformation in the development of various pharmaceutical and agrochemical agents. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying reaction mechanism and experimental workflow.

Core Synthesis and Reaction Mechanism

The synthesis of this compound from benzonitrile is a nucleophilic addition reaction where hydroxylamine attacks the electrophilic carbon of the nitrile group. The reaction is typically carried out in the presence of a base to generate free hydroxylamine from its hydrochloride salt.

The generally accepted mechanism involves the initial attack of the nitrogen atom of hydroxylamine on the nitrile carbon, followed by proton transfer to form the final this compound product. A common side reaction is the formation of the corresponding benzamide, which can occur under certain conditions, particularly at higher temperatures or with specific bases.[1][2] The choice of solvent, base, and temperature can significantly influence the reaction rate and the yield of the desired amidoxime.[1][3][4]

Caption: Reaction scheme for the synthesis of this compound.

Comparative Analysis of Synthesis Protocols

The following tables summarize quantitative data from various published methods for the synthesis of this compound and its derivatives, offering a clear comparison of reaction conditions and outcomes.

| Method | Base | Solvent | Temperature | Time | Yield | Purity | Reference |

| Ultrasonic | Sodium Carbonate | Water/Ethanol (B145695) | 55±5°C | 20 min | - | - | |

| Conventional | Sodium Hydroxide (B78521) | Water | 40°C | 6 h | 80.2% | 98.3% | [5] |

| Conventional | Potassium Carbonate | Water | 50°C | 4 h | 86.2% | 98.7% | [5] |

| Reflux | Sodium Methoxide | Ethanol | Reflux | 18 h | - | - | |

| Room Temp | Triethylamine | Water | Room Temp | 6 h | Good | - | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Ultrasonic-Assisted Synthesis

This method utilizes ultrasonic irradiation to accelerate the reaction.[3]

Materials:

-

Benzonitrile (5.00 mmol)

-

Hydroxylamine hydrochloride (15 mmol)

-

Sodium carbonate (7.50 mmol)

-

Ethanol (20 mL)

-

Water (20 mL)

Procedure:

-

In a 125 mL round-bottomed flask, add hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium carbonate (0.78 g, 7.50 mmol) to water (20 mL).

-

Place the flask in an ultrasonic bath for 1 minute or until effervescence ceases.

-

Add benzonitrile (0.51 mL, 0.51 g, 5.00 mmol) and ethanol (20 mL) to the flask.

-

Irradiate the reaction mixture in the ultrasonic bath at 55±5°C for 20 minutes.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) using ethyl acetate (B1210297) as the eluent.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

Protocol 2: Conventional Synthesis with Sodium Hydroxide

This protocol follows a traditional approach using a strong base.[5]

Materials:

-

Benzonitrile (1.2 mol)

-

Hydroxylamine hydrochloride (1.32 mol)

-

30% Sodium Hydroxide solution (336 g)

-

Water (180 mL)

-

Benzyltriethylammonium chloride (0.06 mol) - Phase Transfer Catalyst

Procedure:

-

To a 1L four-necked flask, add hydroxylamine hydrochloride (91.7 g, 1.32 mol), water (180 mL), and benzyltriethylammonium chloride (13.7 g, 0.06 mol).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add benzonitrile (124 g, 1.2 mol) to the flask.

-

At a temperature of 10°C, slowly add 30% sodium hydroxide solution (336 g) over approximately 1 hour.

-

Heat the reaction mixture to 40°C and maintain the temperature for 6 hours.

-

Monitor the reaction by TLC (Petroleum Ether / Ethyl Acetate = 5:1).

-

After completion, cool the reaction solution to 5°C.

-

Adjust the pH to 6-7 with 2N dilute hydrochloric acid to precipitate the solid product.

-

Filter the precipitate and dry under vacuum at 50°C to obtain this compound.

Protocol 3: Synthesis with Potassium Carbonate

This method employs a milder inorganic base and a different phase transfer catalyst.[5]

Materials:

-

Benzonitrile (2.5 mol)

-

Hydroxylamine hydrochloride (3.0 mol)

-

Potassium carbonate (3.75 mol)

-

Water (400 mL)

-

PEG-2000 (0.06 mol) - Phase Transfer Catalyst

Procedure:

-

In a 2L flask, combine hydroxylamine hydrochloride (208.5 g, 3.0 mol), water (400 mL), PEG-2000 (13.7 g, 0.06 mol), and potassium carbonate (517.5 g, 3.75 mol).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add benzonitrile (257.8 g, 2.5 mol) to the flask.

-

After the addition is complete, heat the mixture to 50°C and maintain for 4 hours.

-

Monitor the reaction by TLC (Petroleum Ether / Ethyl Acetate = 5:1).

-

Upon completion, cool the reaction solution to 5°C.

-

Adjust the pH to 6-7 with 2N dilute hydrochloric acid to precipitate the solid.

-

Filter the solid and dry under vacuum at 50°C to yield this compound.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized experimental workflow for this compound synthesis.

Factors Influencing Yield and Purity

Several factors can impact the efficiency and selectivity of the this compound synthesis.

-

Base: The choice of base is critical. Stronger bases may accelerate the reaction but can also promote the formation of amide byproducts.[1] Milder bases like sodium or potassium carbonate are often preferred.[5]

-

Temperature: Higher temperatures can increase the reaction rate but may also lead to the degradation of the product or the formation of impurities.[1]

-

Solvent: The solvent system should be chosen to ensure the solubility of the reactants. Aqueous-alcoholic mixtures are commonly employed.[6]

-

Catalysts: The use of phase transfer catalysts can enhance the reaction rate and yield by facilitating the transfer of reactants between phases.[5] Chelating agents can be added to remove trace metal ions that might otherwise decrease the yield.[6]

This guide provides a foundational understanding of the synthesis of this compound from benzonitrile. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy N'-Hydroxybenzenecarboximidamide hydrochloride | 99277-23-3 [smolecule.com]

- 5. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzamidoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamidoxime (B57231) (C₇H₈N₂O), a key organic compound, holds significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological activities. The information is presented to support advanced research and development applications, with a focus on quantitative data, methodological rigor, and visual representation of key processes.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a quantitative basis for its application in various experimental settings.

Table 1: Physical and Thermodynamic Properties

| Property | Value | Reference(s) |

| Melting Point | 72-78 °C | [2][3][4] |

| Boiling Point | 244-307.4 °C at 760 mmHg | [4][5] |

| Density | 1.18 g/cm³ | [5][6] |

| Flash Point | 102-139.7 °C | [5][6] |

| pKa₁ (Oxime Nitrogen) | 4.85 | [7] |

| pKa₂ (Oxime Hydroxyl) | 12.36 | [7] |

| Solubility | Soluble in polar solvents. | [1] |

Table 2: Chemical and Spectroscopic Identifiers

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O | [5] |

| Molecular Weight | 136.15 g/mol | [5][8] |

| IUPAC Name | N'-hydroxybenzenecarboximidamide | [8] |

| CAS Number | 613-92-3 | [5][8] |

| Canonical SMILES | C1=CC=C(C=C1)C(=N/O)N | [8] |

| InChI Key | MXOQNVMDKHLYCZ-UHFFFAOYSA-N | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound from Benzonitrile (B105546)

The most common method for synthesizing this compound is the reaction of benzonitrile with hydroxylamine (B1172632).

Materials:

-

Benzonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

-

125 mL round-bottomed flask

-

Ultrasonic bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus (eluent: ethyl acetate)

Procedure:

-

In a 125 mL round-bottomed flask, combine hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium carbonate (0.78 g, 7.50 mmol) in 20 mL of water.[2]

-

Place the flask in an ultrasonic bath for approximately 1 minute, or until effervescence ceases, to liberate the free hydroxylamine.[2]

-

To this solution, add benzonitrile (0.51 mL, 5.00 mmol) and 20 mL of ethanol.[2]

-

Return the flask to the ultrasonic bath and maintain the temperature at 55 ± 5 °C for 20 minutes.[2]

-

Monitor the reaction's completion using TLC with ethyl acetate (B1210297) as the eluent.[2]

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to yield this compound.[2]

Determination of pKa Values

The ionization constants (pKa) are critical for understanding the behavior of this compound in different pH environments, which is particularly important in drug development.

This method relies on the change in the UV-Vis absorbance spectrum of this compound as its ionization state changes with pH.

Instrumentation:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

pH meter

-

Calibrated burette

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., pH 3-6 for pKa₁ and pH 10-14 for pKa₂).

-

For each buffer solution, add a known concentration of the this compound stock solution to a cuvette.

-

Record the UV-Vis spectrum for each solution at a constant temperature.

-

Plot the absorbance at a specific wavelength (where the absorbance change is maximal) against the pH.

-

The pKa value corresponds to the pH at the midpoint of the resulting sigmoidal curve.

The SiriusT3 is an automated instrument that performs potentiometric titrations to determine pKa values with high accuracy and throughput.[3][5]

Instrumentation:

-

SiriusT3 instrument

Procedure:

-

A small amount of the this compound sample (sub-milligram) is dissolved in an appropriate solvent.[3]

-

The instrument automatically performs a pH-metric titration by adding a standardized acid or base titrant.[5]

-

The pH of the solution is monitored continuously with a high-precision electrode.[1]

-

The instrument's software analyzes the titration curve to calculate the pKa values based on the inflection points.[3]

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Instrumentation:

-

FT-IR spectrometer

-

Agate mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr.

-

Grind the this compound and KBr together in an agate mortar until a fine, homogeneous powder is obtained.[9]

-

Place the powder into a pellet die and press it under high pressure (typically several tons) to form a thin, transparent pellet.[10]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization or Chemical Ionization)

Procedure (General):

-

Introduce a small amount of the this compound sample into the mass spectrometer.

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This is a "hard" ionization technique that provides detailed structural information.

-

Chemical Ionization (CI): The sample is introduced with a reagent gas (e.g., methane). The reagent gas is ionized, and these ions then react with the sample molecules in a "soft" ionization process, typically resulting in a prominent protonated molecular ion peak, which confirms the molecular weight.[11]

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Chemical Reactivity and Biological Roles

Chemical Reactivity

This compound exhibits reactivity characteristic of its amidoxime (B1450833) functional group.

-

Acylation: The acylation of this compound can occur at the oxygen or nitrogen atoms of the amidoxime group. The reaction conditions and the nature of the acylating agent determine the product distribution.

-

Reaction with N-halosuccinimides: this compound reacts with reagents like N-chlorosuccinimide or N-bromosuccinimide, which can lead to the formation of O-(benzimidoyl)this compound salts.[12]

Biological Roles and Metabolism

This compound is a known metabolite of benzamidine (B55565), a compound with various pharmacological applications.

-

Metabolic Pathway: In vivo, benzamidine can undergo N-hydroxylation, catalyzed by microsomal enzymes, to form this compound.[6] this compound can then be conjugated with glucuronic acid to form this compound-O-glucuronide or undergo retro-reduction back to benzamidine.[2][6]

-

Genotoxicity: this compound has been shown to exhibit genotoxic activity. It can induce DNA single-strand breaks in hepatocytes and DNA amplification in certain cell lines. This genotoxicity is a crucial consideration in the toxicological assessment of benzamidine and its derivatives. The mechanism of DNA damage may involve the production of free radicals.[13]

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound, along with standardized experimental protocols for its synthesis and characterization. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields. A thorough understanding of these fundamental properties is essential for the rational design of new therapeutic agents and materials based on the this compound scaffold.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Metabolism of this compound (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selectscience.net [selectscience.net]

- 4. researchgate.net [researchgate.net]

- 5. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]

- 6. Biotransformation of benzamidine and this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 8. Fully automated titrator UV/VIS platform for drug characteri [pion-inc.com]

- 9. shimadzu.com [shimadzu.com]

- 10. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 11. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formation and thermal reaction of O-(N-acetylbenzimidoyl)this compound: comparison with the formation of 3,5-disubstituted 1,2,4-oxadiazoles from O-acetylarylamidoximes and O-aroylacetamidoximes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. DNA damage by free radical production by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Profile of Benzamidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of benzamidoxime (B57231), a compound of interest in medicinal chemistry and drug development. Detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are presented, alongside a summary of its known biological activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and concise format for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and functional group protons.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |

| NH₂ | 5.77 | s (broad) | - | DMSO-d₆ |

| Aromatic (C₆H₅) | 7.32-7.37 | m | - | DMSO-d₆ |

| Aromatic (C₆H₅) | 7.62-7.67 | m | - | DMSO-d₆ |

| OH | 9.59 | s (broad) | - | DMSO-d₆ |

s = singlet, m = multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the this compound molecule.[1][2]

| Carbon | Chemical Shift (δ) ppm | Solvent |

| Aromatic | 125.5 | CDCl₃ |

| Aromatic | 128.2 | CDCl₃ |

| Aromatic | 129.7 | CDCl₃ |

| Aromatic (quaternary) | 133.5 | CDCl₃ |

| C=N | 150.2 | CDCl₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Functional Group | **Wavenumber (cm⁻¹) ** | Intensity |

| O-H stretch | 3609 | Strong, sharp |

| N-H stretch | 3400-3200 | Strong, broad |

| C-H stretch (aromatic) | 3006 | Medium |

| C=N stretch | 1605 | Medium |

| C=C stretch (aromatic) | 1509 | Medium |

| C-N stretch | 1300 | Medium |

| C-O stretch | 1259 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| Parameter | Value |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Major Fragment Ions (m/z) | |

| 136 | [M]⁺ |

| 119 | [M-NH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This compound can be synthesized from benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride. The following is a representative procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium carbonate in water.

-

Add benzonitrile and ethanol (B145695) to the mixture.

-

Heat the reaction mixture, for example, in an ultrasonic bath at a controlled temperature (e.g., 55 ± 5 °C) for a specified time (e.g., 20 minutes).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude this compound.

-

The product can be further purified by recrystallization.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for analysis.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: The obtained interferogram is Fourier transformed to produce the IR spectrum. The background spectrum of the KBr pellet or salt plate is subtracted.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound.

-

Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Parameters (for EI):

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

-

Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured, and the fragmentation pattern is analyzed to elucidate the structure of the molecule.

Biological Significance and Pathways

This compound exhibits several biological activities and is involved in metabolic pathways, which are crucial for understanding its pharmacological and toxicological profile.

Genotoxic and Antitumor Activity

This compound has been shown to possess genotoxic and antitumor properties.[3][4][5][6] It can induce DNA single-strand breaks and has demonstrated inhibitory effects on the growth of human leukemia cells.[3][4][5][6]

Caption: Genotoxic and Antitumor Activity of this compound.

Metabolic Pathways

This compound is a metabolite of the drug benzamidine (B55565) and undergoes further metabolism in the body.[7] Understanding these pathways is essential for drug development, as they can influence the efficacy and safety of related compounds.

Caption: Metabolic Pathway of Benzamidine to this compound.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the comprehensive spectroscopic characterization of a synthesized compound like this compound is outlined below.

References

- 1. This compound | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound HYDROCHLORIDE(613-92-3) 13C NMR spectrum [chemicalbook.com]

- 3. Genotoxic activities of benzamidine and its N-hydroxylated metabolite this compound in Salmonella typhimurium and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxic activities of benzamidine and itsN-hydroxylated metabolite this compound inSalmonella typhimurium and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2-Amino-5-chlorobenzoyl)this compound Derivatives Inhibit Human Leukemia Cell Growth | Anticancer Research [ar.iiarjournals.org]

- 6. N-(2-amino-5-chlorobenzoyl)this compound derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biotransformation of benzamidine and this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Benzamidoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of benzamidoxime (B57231), a key chemical intermediate with significant applications in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms within the this compound crystal lattice is fundamental to elucidating its chemical properties, reactivity, and potential biological interactions. This document summarizes key crystallographic data, details experimental protocols for its synthesis and crystallization, and presents visual representations of its structural and metabolic relationships.

Crystallographic Data of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic system. The key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the unit cell and data collection specifics.[1][2]

| Parameter | Value |

| Chemical Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol [3] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.579 (2) Å[1][2] |

| b | 5.053 (1) Å[1][2] |

| c | 10.908 (2) Å[1][2] |

| β | 90.380 (7)°[1][2] |

| Volume | 693.3 (2) ų[1][2] |

| Z | 4[1][2] |

| Temperature | 273 (2) K[1][2] |

| Radiation | Mo Kα (λ = 0.71073 Å)[2] |

| R-factor | 0.051[2] |

| wR-factor | 0.146[2] |

In the crystal structure, this compound molecules are interconnected through intermolecular N—H⋯O and O—H⋯N hydrogen bonds, forming a two-dimensional supramolecular network.[1][2] The oxime group adopts an E configuration.[1][2] The dihedral angle between the benzene (B151609) ring and the amidoxime (B1450833) group is 20.2 (3)°.[1][2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of benzonitrile (B105546) with hydroxylamine (B1172632) hydrochloride in the presence of a base.[1][2]

Procedure: A mixture of benzonitrile (0.33 mol), hydroxylamine hydrochloride (0.33 mol), and potassium carbonate (0.33 mol) in a solution of ethanol (B145695) (231 ml) and water (66 ml) is refluxed for 12 hours.[1][2] After cooling the reaction mixture, the resulting solid is filtered to yield this compound.[1][2]

An alternative sonochemical method has also been reported. In this procedure, hydroxylamine hydrochloride and sodium carbonate are sonicated in water until effervescence ceases. Benzonitrile and ethanol are then added, and the mixture is sonicated at 55±5°C for 20 minutes.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained by the slow evaporation of an ethanol solution of the synthesized compound.[1][2]

X-ray Data Collection and Structure Refinement

Data for the crystal structure analysis was collected using a Bruker SMART CCD area-detector diffractometer.[1][2] A multi-scan absorption correction was applied.[1][2] The structure was solved by direct methods and refined on F². Hydrogen atoms were positioned geometrically and refined using a riding model.[1][2]

Visualizing Key Processes

To better illustrate the experimental and metabolic pathways related to this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis, crystallization, and crystal structure analysis of this compound.

While this compound itself is not known to be involved in specific signaling pathways, it is a metabolite of benzamidine (B55565) and has been studied for its genotoxic potential.[4] The following diagram illustrates the metabolic relationship between benzamidine and this compound.

Caption: Metabolic pathway of benzamidine to this compound and its subsequent transformations.

Biological Relevance and Applications

This compound and its derivatives have garnered interest due to their potential biological activities, including anti-tumor and antimicrobial properties.[5] The genotoxic effects of this compound have also been investigated, with studies showing it can induce DNA single-strand breaks.[4] The metabolic conversion of benzamidine to this compound is recognized as a toxication pathway.[4] Furthermore, derivatives of this compound are being explored as fungicides for agricultural applications.[6] The structural information presented in this guide is crucial for the rational design of novel this compound derivatives with enhanced therapeutic or industrial potential.

References

- 1. Benzamide oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Genotoxic activities of benzamidine and itsN-hydroxylated metabolite this compound inSalmonella typhimurium and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2-amino-5-chlorobenzoyl)this compound derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5942538A - this compound derivatives, method for preparation thereof and fungicide for agricultural and horticultural use - Google Patents [patents.google.com]

Tautomerism and Isomerism in Benzamidoxime Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamidoxime (B57231) and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, frequently serving as bioisosteres for carboxylic acids, amides, and amidines, and acting as key intermediates in the synthesis of various heterocyclic systems. A profound understanding of their isomeric and tautomeric behavior is critical, as these phenomena directly influence their physicochemical properties, reactivity, coordination chemistry, and, consequently, their pharmacological activity and application potential. This technical guide provides a comprehensive exploration of the core principles of tautomerism and isomerism in this compound compounds, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the fundamental relationships and processes involved.

Introduction to Isomerism in this compound

Isomerism describes the existence of molecules that share the same molecular formula but possess different arrangements of atoms.[1] In the context of this compound, two primary types of isomerism are of significant interest: constitutional isomerism and stereoisomerism.

-

Constitutional Isomerism: These isomers have different atomic connectivity. Tautomers are a specific class of constitutional isomers that readily interconvert, typically through the migration of a proton.[2]

-

Stereoisomerism: These isomers have the same atomic connectivity but differ in the spatial arrangement of atoms. For this compound, the most relevant form is geometrical isomerism (E/Z isomerism) arising from the restricted rotation around the carbon-nitrogen double bond (C=N).[3][4]

The interplay between these isomeric forms is crucial, as different isomers can exhibit distinct biological activities and stabilities.[1][5][6]

Tautomerism in this compound

Amidoximes can exist in several tautomeric forms, with the equilibrium between them influenced by factors such as solvent polarity, pH, and substitution patterns.[7][8] The primary tautomers studied for this compound are the amidoxime (B1450833) form, the iminohydroxylamine form, and the zwitterionic aminonitrone form.[5][7] A fourth, the nitroso-amine form, is generally considered too high in energy to be significant.[5][7]

Theoretical studies, primarily using Density Functional Theory (DFT), have established the relative stabilities of these tautomers.[9] In both protic and aprotic solvents, the (Z)-amidoxime tautomer is consistently found to be the most stable and dominant form.[5][9] The (E)-amidoxime and the zwitterionic (Z)-aminonitrone are the next most stable forms, with their relative energies being low enough that they may coexist in solution.[5] Protic solvents, in particular, tend to stabilize the zwitterionic (Z)-aminonitrone form.[9]

Quantitative Data: Relative Tautomer Stabilities

Computational studies provide quantitative estimates of the energy differences between tautomers. The data below, derived from DFT calculations, illustrates the stability hierarchy for this compound.

| Tautomer Form | Relative Energy (ΔG) in kcal/mol | Key Structural Feature | Reference |

| (Z)-Amidoxime | 0.0 (Reference) | Most stable, dominant form | [5] |

| (Z)-Aminonitrone | 4.5 | Zwitterionic, stabilized by protic solvents | [5] |

| (E)-Amidoxime | 5.4 | Geometric isomer of the most stable form | [5] |

| Iminohydroxylamine Isomers | > 9.8 | Significantly less energetically favorable | [5] |

| Nitroso-amine | ~30 | Energetically unfavorable | [5][7] |

Geometrical (E/Z) Isomerism

The C=N double bond in this compound restricts rotation, leading to two distinct geometrical isomers: E (entgegen) and Z (zusammen).[10] The assignment of E or Z is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N bond. For this compound, the -OH group has higher priority than the lone pair on the nitrogen, and the -NH2 group has higher priority than the phenyl group on the carbon.

-

(Z)-Benzamidoxime: The high-priority groups (-OH and -NH2) are on the same side of the double bond. This is the thermodynamically more stable and dominant isomer.[5][9]

-

(E)-Benzamidoxime: The high-priority groups (-OH and -NH2) are on opposite sides of the double bond.

The stability of the Z/E configuration is a critical factor influencing a molecule's affinity for biological targets and its resulting pharmacological activity.[7] Solid-state analysis via X-ray crystallography has confirmed the existence of the E configuration in the crystal structure of benzamide (B126) oxime, where molecules are linked by intermolecular hydrogen bonds.[11][12]

Quantitative Data: Crystallographic and Spectroscopic Properties

The distinct spatial arrangements of E/Z isomers lead to measurable differences in their physical and spectral properties.

| Property | (E)-Benzamidoxime | (Z)-Benzamidoxime | Method | Reference |

| Configuration | High-priority groups are on opposite sides | High-priority groups are on the same side | CIP Rules | [10] |

| Crystal System | Monoclinic, P2/c | - | X-ray Diffraction | [12] |

| Unit Cell a (Å) | 12.579 | - | X-ray Diffraction | [12] |

| Unit Cell b (Å) | 5.053 | - | X-ray Diffraction | [12] |

| Unit Cell c (Å) | 10.908 | - | X-ray Diffraction | [12] |

| Unit Cell β (°) | 90.380 | - | X-ray Diffraction | [12] |

| Relative Stability | Less stable in solution | More stable in solution | DFT Calculations | [5] |

| ¹H NMR (δ, ppm) | Diagnostic shifts differ from Z-isomer | Diagnostic shifts differ from E-isomer | NMR Spectroscopy | [3][7] |

| ¹³C NMR (δ, ppm) | Diagnostic shifts differ from Z-isomer | Diagnostic shifts differ from E-isomer | NMR Spectroscopy | [7][13] |

Experimental Protocols

The synthesis and characterization of this compound isomers and tautomers rely on standard and advanced analytical techniques.

Synthesis of this compound

This protocol describes a common method for preparing this compound from benzonitrile (B105546). The reaction typically yields the more stable (Z)-isomer as the major product.

Principle: Nucleophilic addition of hydroxylamine (B1172632) to the nitrile carbon.

Procedure:

-

A mixture of benzonitrile (0.33 mol) and hydroxylamine hydrochloride (0.33 mol) is prepared in ethanol (B145695) (231 ml).[12]

-

A solution of potassium carbonate (0.33 mol) in water (66 ml) is added to the mixture.[12] The base deprotonates hydroxylamine hydrochloride to generate free hydroxylamine.

-

The reaction mixture is refluxed for 12 hours.[12]

-

After reflux, the mixture is cooled to room temperature, allowing the product to precipitate.

-

The solid product is collected by filtration.

-

For high purity, single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an ethanol solution.[12]

NMR Spectroscopy for Tautomer and Isomer Identification

NMR spectroscopy is a powerful tool for studying the dynamic equilibrium of tautomers and identifying distinct isomers in solution.[14][15]

Protocol Outline:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or HMPA-d₁₈). The choice of solvent is critical as it can shift the tautomeric equilibrium.[7][14]

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 300 MHz or higher).[16]

-

To study dynamic exchange, perform variable-temperature (VT) NMR experiments.[17] At low temperatures, the interconversion between tautomers may slow sufficiently on the NMR timescale to observe separate signals for each species.[13]

-

-

Data Analysis:

-

Isomer Identification: E and Z isomers will show distinct sets of signals due to the different chemical environments of the protons and carbons.[3] The chemical shift of the iminic proton (-CH=N) is particularly diagnostic.

-

Tautomer Identification: The presence of different tautomers is indicated by multiple sets of signals corresponding to each form. For example, the zwitterionic nitrone form will have a unique ¹³C signal for the C=N⁺(H) carbon.[5]

-

Quantification: The relative ratio of isomers or tautomers in the equilibrium mixture can be determined by integrating the corresponding signals in the ¹H NMR spectrum.[14]

-

Single-Crystal X-ray Diffraction

This technique provides definitive proof of the solid-state structure, including the specific isomer and tautomer present in the crystal lattice, as well as precise bond lengths and angles.

Protocol Outline:

-

Crystal Growth: Grow single crystals of suitable quality, typically by slow evaporation of a saturated solution (e.g., ethanol).[12]

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or molecular replacement.

-

Refine the atomic positions and thermal parameters against the experimental data to achieve a final structural model with low R-factors.[18] The resulting model confirms the E/Z configuration and the tautomeric form in the solid state.[12]

-

Conclusion

The tautomeric and isomeric complexity of this compound is a defining feature of its chemistry. The predominance of the (Z)-amidoxime tautomer in solution, with potential contributions from the (E)-amidoxime and (Z)-aminonitrone forms, dictates its reactivity and interaction with biological systems. Geometrical isomerism further diversifies the structural landscape. A multi-technique approach, combining theoretical calculations with experimental methods like NMR spectroscopy and X-ray crystallography, is essential for a complete understanding. For professionals in drug development, recognizing and characterizing these distinct forms is not merely an academic exercise but a prerequisite for designing molecules with optimized pharmacokinetic and pharmacodynamic profiles.

References

- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomer - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tautomerism of amidoximes and other oxime species | Semantic Scholar [semanticscholar.org]

- 10. E–Z notation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Benzamide oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Benzamidoxime in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzamidoxime (B57231) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents a predicted solubility profile based on existing qualitative information and data from structurally analogous compounds. Furthermore, it offers a detailed, industry-standard experimental protocol for the empirical determination of this compound's solubility, enabling researchers to ascertain precise values for their specific applications.

Predicted Solubility Profile of this compound

The solubility of a compound is fundamentally governed by its molecular structure and the physicochemical properties of the solvent. This compound, possessing both a polar amidoxime (B1450833) group (-C(=NOH)NH2) and a nonpolar benzene (B151609) ring, is expected to exhibit a nuanced solubility profile. The following table summarizes the predicted qualitative and estimated quantitative solubility of this compound in a range of common organic solvents. This prediction is based on qualitative statements found in the literature and quantitative data available for the structurally similar compound, benzamide.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Estimated Quantitative Solubility Range (mg/mL) at Room Temperature | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately to Sparingly Soluble | 1 - 10 | The polar protic nature of these solvents allows for hydrogen bonding with the amidoxime group. However, the nonpolar benzene ring will limit extensive dissolution. Literature suggests this compound hydrochloride is "slightly soluble" in methanol.[1] |

| Polar Aprotic | Acetone, Acetonitrile (B52724) | Sparingly Soluble | 0.1 - 5 | These solvents can act as hydrogen bond acceptors for the N-H and O-H protons of the amidoxime group. For the synthesis of this compound derivatives, acetonitrile has been described as "not favorable," suggesting limited solubility.[2] |

| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | > 10 | These highly polar aprotic solvents are generally excellent solvents for a wide range of organic molecules, including those with hydrogen bonding capabilities. A related compound, pyrazine-2-amidoxime, shows high solubility (approx. 30 mg/mL) in DMSO and DMF.[3] | |

| Nonpolar Halogenated | Chloroform, Dichloromethane | Sparingly Soluble | 1 - 5 | Literature indicates that this compound hydrochloride is "sparingly soluble" in chloroform.[1] It has also been shown to be crystallizable from a chloroform:hexane mixture, indicating some degree of solubility. |

| Nonpolar Aromatic | Toluene, Benzene | Poorly Soluble | < 1 | The nonpolar nature of these solvents will primarily interact with the benzene ring of this compound, but the polar amidoxime group will significantly hinder solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Poorly Soluble / Insoluble | < 0.1 | The highly nonpolar nature of these solvents makes them poor solvents for the polar this compound molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Poorly to Sparingly Soluble | < 1 | These solvents have intermediate polarity and may show some limited ability to dissolve this compound. |

| Esters | Ethyl Acetate (B1210297) | Sparingly Soluble | 0.5 - 5 | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. |

| Mixed Solvents | Methanol-Water | Soluble (ratio dependent) | Variable | A methanol-water mixed solvent is mentioned as a suitable medium for the synthesis of this compound derivatives, indicating good solubility in this mixture.[2] |

| Chloroform-Hexane (90:10) | Soluble | Not specified | This compound has been successfully crystallized from this solvent system. |

Disclaimer: The quantitative solubility values presented are estimations based on available data for analogous compounds and should be confirmed by experimental determination.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Sealed vials (e.g., glass vials with PTFE-lined caps)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or carefully filter the supernatant through a syringe filter. It is critical to maintain the temperature during this step to prevent any change in solubility.

-

Quantification:

-

Sample Preparation: Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analysis: Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions. Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Finally, calculate the solubility of this compound in the original undiluted saturated solution, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Workflow for the shake-flask solubility determination method.

References

A Technical Guide to Historical Methods for Benzamidoxime Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the synthesis of benzamidoxime (B57231), a crucial intermediate in the development of various pharmaceutical compounds. The following sections provide a detailed overview of seminal, historical approaches, complete with experimental protocols and comparative data to inform modern synthetic strategies.

Core Synthesis Methods: A Historical Perspective

The synthesis of benzamidoximes dates back to the late 19th century, with the pioneering work of Tiemann and Lossen laying the groundwork for subsequent advancements.[1] Historically, the most prevalent and direct method for synthesizing this compound involves the nucleophilic addition of hydroxylamine (B1172632) to benzonitrile (B105546).[1][2] Several variations of this core reaction have been documented, employing different bases and solvent systems to achieve the desired product.

Beyond the nitrile route, other classical, though less commonly utilized, methods have been reported. These include the reaction of hydroxylamine with thioamides, amidine hydrochlorides, and iminoethers, as well as the reduction of nitrosolic acids and the reaction of ammonia (B1221849) with hydroximic acid chlorides.[3] This guide will focus on providing detailed protocols for the most historically significant and well-documented of these methods.

Experimental Protocols

Synthesis of this compound from Benzonitrile and Hydroxylamine Hydrochloride

This method, stemming from the early work of Tiemann, remains a fundamental approach for the preparation of benzamidoximes.[1][3] The reaction involves the in situ generation of free hydroxylamine from its hydrochloride salt using a base, which then reacts with the nitrile.

Detailed Experimental Protocol (Tiemann's Method Adaptation):

-

In a suitable reaction vessel, dissolve hydroxylamine hydrochloride (1.1 to 1.2 equivalents) in water or a mixture of ethanol (B145695) and water.[4]

-

Add a base, such as sodium carbonate or sodium hydroxide (B78521) (1.5 to 3.0 equivalents), to the solution and stir until the effervescence ceases, indicating the formation of free hydroxylamine.[4][5]

-

To this mixture, add benzonitrile (1.0 equivalent).

-

Heat the reaction mixture to a temperature between 40°C and 80°C.[1][3][4]

-

Maintain the temperature and continue stirring for a period ranging from 1 to 7 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[4][6]

-

Upon completion, cool the reaction mixture to approximately 5°C.

-

Adjust the pH of the solution to 6-7 using a dilute acid, such as 2N hydrochloric acid, which will cause the this compound to precipitate.[4]

-

Collect the solid product by filtration.

-

Wash the precipitate with cold water.

-

Dry the product under vacuum at 50°C to yield this compound as a white to off-white solid.[4]

Synthesis from Thioamides and Hydroxylamine

Detailed Experimental Protocol:

-

Generate free hydroxylamine from its hydrochloride salt using an equivalent amount of aqueous sodium carbonate.

-

Introduce the thioamide to the hydroxylamine solution.

-

Add ethanol until a clear solution is obtained.

-

Reflux the mixture for several hours.

-

Upon completion of the reaction, isolate the this compound product.

Synthesis from N-Hydroxybenzimidoyl Chloride (Hydroximic Acid Chlorides)

This method, reported by Werner, involves the reaction of ammonia with N-hydroxybenzimidoyl chloride.[3]

Detailed Experimental Protocol:

-

Prepare N-hydroxybenzimidoyl chloride, which can be formed by the direct chlorination of benzaldoxime.

-

React the N-hydroxybenzimidoyl chloride with ammonia.

-

This reaction readily yields this compound.[3]

Synthesis from Ethyl Iminobenzoate (Iminoethers)

Pinner and Lossen reported the synthesis of this compound by treating an iminoether, ethyl iminobenzoate, with hydroxylamine.[3] However, as benzonitrile is a common starting material for the synthesis of the iminoether, this method is often considered less practical.[3]

Detailed Experimental Protocol:

-

Treat ethyl iminobenzoate with hydroxylamine.

-

The reaction proceeds to form this compound.

Synthesis from Ethyl Benzhydroxamic Acid and Ammonia

Another historical method described by Lossen involves the reaction of an alcoholic solution of ammonia with ethyl benzhydroxamic acid at elevated temperatures.

Detailed Experimental Protocol:

-

Prepare an alcoholic solution of ammonia and ethyl benzhydroxamic acid.

-

Heat the solution to 175°C for 8 hours to yield this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various historical and adapted methods for the synthesis of this compound, primarily from benzonitrile, to allow for easy comparison of reaction conditions and yields.

| Method No. | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1a | Benzonitrile | Hydroxylamine HCl, NaOH, Benzyltriethylammonium chloride | Water | 10 (addition), then 40 | 6 | 80.2 | [4] |

| 1b | Benzonitrile | Hydroxylamine HCl, K₂CO₃, PEG-2000 | Water | 50 | 4 | 86.2 | [4] |

| 1c | 2,3-difluoro-6-trifluoromethylbenzonitrile | 50% aq. Hydroxylamine | Methanol-Water (1:2) | 60 | 7 | Not specified | [6] |

| 1d | Benzonitrile | 50% aq. Hydroxylamine | Ethanol | Reflux | 3 | 81 | [7] |

| 1e | Benzonitrile | Hydroxylamine HCl, Na₂CO₃ | Ethanol | 60-80 | "several hours" | up to 98 | [1] |

Visualizing the Synthesis Workflow

The following diagrams illustrate the generalized workflows for the historical synthesis of this compound.

Caption: Generalized workflow for this compound synthesis from benzonitrile.

Caption: Overview of various historical starting materials for this compound synthesis.

References

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy N'-Hydroxybenzenecarboximidamide hydrochloride | 99277-23-3 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

Theoretical Insights into the Stability and Reactivity of Benzamidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the stability and reactivity of benzamidoxime (B57231), a key functional group in medicinal chemistry. By leveraging computational chemistry, we delve into the intrinsic properties of this moiety to inform rational drug design and development. This document summarizes key quantitative data, outlines detailed computational methodologies, and visualizes essential molecular processes.

Core Concepts: Stability and Tautomerism of this compound

This compound exists in a tautomeric equilibrium between the amide-oxime form and the imino-hydroxylamine form. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers and the energetic barriers to their interconversion.

Tautomeric Equilibrium

Computational studies on N-hydroxy amidines, a class of compounds that includes this compound, have shown that the amide-oxime tautomer is generally more stable than the imino-hydroxylamine tautomer. The energy difference between these two forms is calculated to be in the range of 4-10 kcal/mol.

The activation energy barrier for the uncatalyzed tautomerization is significant, calculated to be in the range of 33-71 kcal/mol, making the spontaneous interconversion at room temperature a slow process. However, the presence of protic solvents like water can significantly lower this barrier to a range of 9-20 kcal/mol through a water-assisted proton transfer mechanism.

Bond Dissociation Energies (BDEs)

Table 1: Calculated Bond Dissociation Energies of Related Moieties

| Bond | Compound Class | Computational Method | Calculated BDE (kcal/mol) |

| O-H | Oximes/Amidoximes | ONIOM-G3B3 | 85 - 90 |

| N-O | Hydroxylamines | CBS-QB3, G4, M06-2X | 50 - 65 |

Note: These values are for representative compounds and may vary for this compound itself.

The O-H bond in the oxime group is relatively strong, indicating that homolytic cleavage to form a radical is not a low-energy process. The N-O bond is weaker in comparison, suggesting it could be a potential site for initial fragmentation upon thermolysis.

Reactivity of this compound: A Computational Perspective

The reactivity of this compound is governed by its electronic structure, including the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO).

Frontier Molecular Orbitals and Electrostatic Potential

Computational studies on benzamide (B126) and related structures indicate that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the phenyl ring and the lone pairs of the nitrogen and oxygen atoms. The Lowest Unoccupied Molecular Orbital (LUMO) is often distributed over the carbonyl group and the aromatic ring. This suggests that the amidoxime (B1450833) moiety can act as both an electron donor (from HOMO) and an electron acceptor (to LUMO).

Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution, reveal that the oxygen atom of the oxime group and the nitrogen atom of the amine group are regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and hydroxyl groups are regions of positive potential, indicating their susceptibility to nucleophilic attack or deprotonation.

This compound [label=< this compound Regions of Negative Potential (Red)Oxygen (oxime), Nitrogen (amine) Susceptible to:Electrophilic Attack Regions of Positive Potential (Blue)Hydroxyl H, Amine H Susceptible to:Nucleophilic Attack / Deprotonation

>]; } caption { label="Conceptual MEP map of this compound."; fontsize=10; fontname="Arial"; } Conceptual MEP map of this compound.Proposed Reaction Mechanisms

Based on theoretical principles and studies of similar functional groups, we can propose the following reaction pathways for this compound.

The nitrogen and oxygen atoms of the amidoxime group are nucleophilic centers. Reaction with an electrophile like methyl iodide is expected to proceed via an SN2 mechanism. Theoretical calculations on the reaction of a benzimidazole (B57391) derivative with methyl iodide suggest that the reaction proceeds through a transition state where the C-I bond is partially broken and the new C-N bond is partially formed. The activation energy for such reactions is influenced by the solvent environment.

The acidic protons of the hydroxyl and amine groups can be abstracted by a strong base like hydroxide. The resulting anion can then participate in further reactions. Additionally, the carbon atom of the C=N bond is electrophilic and can be attacked by a nucleophile, leading to addition or substitution reactions. The hydrolysis of benzamides in strong acids, for instance, proceeds via nucleophilic attack of water on the protonated amide.

Experimental evidence on the thermolysis of this compound derivatives suggests a decomposition pathway involving the homolytic cleavage of the N-O and/or C-N bonds. This indicates a radical-mediated mechanism. Computational modeling of this process would involve locating the transition states for these bond-breaking events to determine the activation energies and predict the initial decomposition products.

Computational Protocols

The theoretical investigation of this compound's stability and reactivity relies on robust computational methodologies. Below are detailed protocols for key computational experiments.

Geometry Optimization and Frequency Calculations

-

Level of Theory: Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional is a common choice for geometry optimizations. For higher accuracy in energetic calculations, composite methods like CBS-QB3 or G4, or double-hybrid functionals can be employed.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is generally sufficient for geometry optimizations and frequency calculations. For more accurate energy calculations, larger basis sets like aug-cc-pVTZ may be necessary.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages can be used.

-

Procedure:

-

Perform a full geometry optimization of the ground state of each tautomer and any proposed intermediates and products.

-

Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies). The frequencies can also be used to calculate thermochemical properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Transition State Searching

-

Method: The Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., Opt=QST2 or Opt=QST3 in Gaussian) or Eigenvector-Following methods can be used to locate transition states.

-

Procedure:

-

Provide the structures of the reactant and product (for QST2) or a guess of the transition state structure (for QST3).

-

Optimize the transition state geometry.

-

Perform a frequency calculation to verify the transition state (exactly one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.

-

Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state connects the desired reactant and product minima.

-

Bond Dissociation Energy (BDE) Calculation

-

Procedure:

-

Optimize the geometry of the parent molecule.

-

Optimize the geometries of the two radical fragments resulting from the homolytic cleavage of the bond of interest.

-

Calculate the electronic energies (including ZPVE corrections) of the parent molecule and the two radical fragments.

-

The BDE is calculated as: BDE = E(radical 1) + E(radical 2) - E(parent molecule)

-

Conclusion

Theoretical studies provide a powerful lens through which to understand the intrinsic stability and reactivity of this compound. The tautomeric equilibrium is a key feature, with the amide-oxime form being energetically favored. The activation barrier for tautomerization is significant but can be lowered by solvent effects. The electronic structure of this compound reveals its amphiphilic nature, capable of reacting with both electrophiles and nucleophiles. While further targeted computational studies are needed to provide precise quantitative data for all aspects of its reactivity, the theoretical frameworks and protocols outlined in this guide offer a solid foundation for future investigations, ultimately aiding in the design of more effective and stable drug candidates.

Technical Guide to the Physicochemical Properties of Benzamidoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for benzamidoxime (B57231), along with detailed experimental protocols for its synthesis. The information is intended to support research and development activities where this compound may be used as a key starting material or intermediate.

Physicochemical Data: Melting and Boiling Points

The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. Below is a summary of reported values for this compound from various commercial and literature sources.

Melting Point Data

The melting point of this compound is consistently reported in the range of 72-80 °C. Variations in this range can be attributed to the purity of the substance. One source reports a significantly higher melting point, which may be an outlier or refer to a different polymorph. The melting point of the hydrochloride salt is notably lower than the free base.

| Compound | Purity | Melting Point (°C) | Source |

| This compound | 97% | 74-78 | Sigma-Aldrich |

| This compound | 95% | 72-76 | Thermo Scientific Alfa Aesar[1] |

| This compound | Min. 98.0% | 77 | Lab Pro Inc[2] |

| This compound | ≥98.0% | 77 | TCI America[3] |

| This compound | Not specified | 79-80 | Crystallized product[4] |

| This compound | Not specified | 198 | ECHEMI[5] |

| This compound hydrochloride | Not specified | 60 | Guidechem[6] |

Boiling Point Data

Boiling point data for this compound is less commonly reported, likely due to its thermal instability at higher temperatures. The available data indicates a high boiling point at atmospheric pressure and a significantly lower boiling point under vacuum.

| Compound | Pressure | Boiling Point (°C) | Source |

| This compound | 0.1 mmHg | 85 | ECHEMI[5] |

| This compound | 760 mmHg | 307.4 | Guidechem[6] |

Experimental Protocols

The following sections detail methodologies for the synthesis of this compound and its derivatives.

Synthesis of this compound via Ultrasonic Irradiation

This protocol describes a method for the synthesis of this compound from a nitrile using hydroxylamine (B1172632) hydrochloride with the assistance of ultrasound.[4]

Materials:

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (B78521)

-

Ethyl acetate (B1210297)

-

Saturated ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

-

Chloroform

-

Hexane

Procedure:

-

To a 25 mL round-bottomed flask, add hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents).

-

Place the flask in an ultrasonic bath for 1 minute or until the cessation of effervescence.

-

Add benzonitrile (1.0 equivalent) and ethanol (20 mL) to the flask.

-

Irradiate the reaction mixture in the ultrasonic bath at a temperature of 55 ± 5 °C for 20 minutes.

-

Monitor the reaction completion using thin-layer chromatography (TLC) with ethyl acetate as the eluent.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To the resulting biphasic system, add ethyl acetate (70 mL).

-

Wash the organic layer with saturated ammonium chloride solution (2 x 40 mL) followed by brine (2 x 40 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent using a rotary evaporator.

-

Crystallize the crude product from a chloroform:hexane (90:10) mixture to yield pure this compound.[4]

Caption: Workflow for the Synthesis and Purification of this compound.

General Procedure for the Synthesis of N-Substituted Benzamidoximes

This protocol provides a general method for the synthesis of N-substituted benzamidoximes from a benzaldehyde (B42025) oximinoyl chloride precursor.[7]

Materials:

-

Benzaldehyde oximinoyl chloride

-

Primary amine (e.g., methylamine)

-

Diethyl ether

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve benzaldehyde oximinoyl chloride in diethyl ether and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the primary amine and triethylamine in diethyl ether to the cooled benzaldehyde oximinoyl chloride solution, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

-

Dilute the mixture with water.

-

Separate the aqueous layer and extract it three times with chloroform.

-

Combine the organic extracts and wash them three times with water.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Remove the solvent to obtain the N-substituted this compound.

Caption: General Synthesis Pathway for N-Substituted Benzamidoximes.

Thermal Decomposition

Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8] Therefore, it is crucial to handle this compound with appropriate safety precautions, especially at elevated temperatures.

References

- 1. This compound, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. labproinc.com [labproinc.com]

- 3. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. scispace.com [scispace.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 1,2,4-Oxadiazoles Using Benzamidoxime: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, using benzamidoxime (B57231) as a key starting material.[1][2][3] The 1,2,4-oxadiazole (B8745197) scaffold is a well-established bioisostere for amide and ester functionalities, often imparting improved metabolic stability and pharmacokinetic properties to drug candidates.[3][4][5] This guide covers several synthetic strategies, including conventional two-step methods, efficient one-pot procedures, and microwave-assisted protocols, to facilitate the rapid and reliable generation of 1,2,4-oxadiazole libraries for drug discovery and development programs.[4][6]

Introduction